Cas no 2172446-12-5 (8-formylisoquinoline-4-carboxylic acid)

8-formylisoquinoline-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 8-formylisoquinoline-4-carboxylic acid
- EN300-1608437
- 2172446-12-5
-
- インチ: 1S/C11H7NO3/c13-6-7-2-1-3-8-9(7)4-12-5-10(8)11(14)15/h1-6H,(H,14,15)
- InChIKey: KBKVSRRFRHNQKI-UHFFFAOYSA-N
- ほほえんだ: OC(C1=CN=CC2C(C=O)=CC=CC=21)=O
計算された属性
- せいみつぶんしりょう: 201.042593085g/mol
- どういたいしつりょう: 201.042593085g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 267
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 67.3Ų
8-formylisoquinoline-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1608437-1.0g |
8-formylisoquinoline-4-carboxylic acid |
2172446-12-5 | 1g |
$1643.0 | 2023-06-04 | ||
Enamine | EN300-1608437-0.25g |
8-formylisoquinoline-4-carboxylic acid |
2172446-12-5 | 0.25g |
$1513.0 | 2023-06-04 | ||
Enamine | EN300-1608437-2.5g |
8-formylisoquinoline-4-carboxylic acid |
2172446-12-5 | 2.5g |
$3220.0 | 2023-06-04 | ||
Enamine | EN300-1608437-10.0g |
8-formylisoquinoline-4-carboxylic acid |
2172446-12-5 | 10g |
$7065.0 | 2023-06-04 | ||
Enamine | EN300-1608437-1000mg |
8-formylisoquinoline-4-carboxylic acid |
2172446-12-5 | 1000mg |
$1643.0 | 2023-09-23 | ||
Enamine | EN300-1608437-250mg |
8-formylisoquinoline-4-carboxylic acid |
2172446-12-5 | 250mg |
$1513.0 | 2023-09-23 | ||
Enamine | EN300-1608437-50mg |
8-formylisoquinoline-4-carboxylic acid |
2172446-12-5 | 50mg |
$1381.0 | 2023-09-23 | ||
Enamine | EN300-1608437-2500mg |
8-formylisoquinoline-4-carboxylic acid |
2172446-12-5 | 2500mg |
$3220.0 | 2023-09-23 | ||
Enamine | EN300-1608437-5000mg |
8-formylisoquinoline-4-carboxylic acid |
2172446-12-5 | 5000mg |
$4764.0 | 2023-09-23 | ||
Enamine | EN300-1608437-5.0g |
8-formylisoquinoline-4-carboxylic acid |
2172446-12-5 | 5g |
$4764.0 | 2023-06-04 |
8-formylisoquinoline-4-carboxylic acid 関連文献
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Sanjay Ghosh,Abdulaziz S. Alghunaim,Mohammed H. Al-mashhadani,Michal P. Krompiec,Megan Hallett,Igor F. Perepichka J. Mater. Chem. C, 2018,6, 3762-3773
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
8-formylisoquinoline-4-carboxylic acidに関する追加情報
Recent Advances in the Study of 8-Formylisoquinoline-4-carboxylic Acid (CAS: 2172446-12-5)
8-Formylisoquinoline-4-carboxylic acid (CAS: 2172446-12-5) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This heterocyclic derivative, characterized by its unique isoquinoline scaffold and formyl-carboxylic acid functional groups, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, structural modifications, and biological activities, particularly in the context of drug discovery and development.
The synthesis of 8-formylisoquinoline-4-carboxylic acid has been optimized through novel catalytic methods, as reported in a 2023 study published in the Journal of Medicinal Chemistry. Researchers employed a palladium-catalyzed cross-coupling reaction to achieve high yields and purity, which is critical for subsequent pharmacological evaluations. The study also highlighted the compound's stability under physiological conditions, making it a viable candidate for further preclinical testing.
In terms of biological activity, 8-formylisoquinoline-4-carboxylic acid has demonstrated notable inhibitory effects on specific enzymes involved in inflammatory pathways. A recent Nature Chemical Biology publication (2024) revealed that the compound selectively targets cyclooxygenase-2 (COX-2) with an IC50 value of 0.8 μM, significantly lower than that of traditional nonsteroidal anti-inflammatory drugs (NSAIDs). This finding suggests its potential as a lead compound for developing next-generation anti-inflammatory agents with reduced side effects.
Furthermore, computational modeling studies have provided insights into the molecular interactions between 8-formylisoquinoline-4-carboxylic acid and its biological targets. Molecular docking simulations indicate that the formyl and carboxylic acid groups form critical hydrogen bonds with key amino acid residues in the active site of COX-2, explaining its high selectivity. These findings were corroborated by X-ray crystallography data, which were published in a 2024 issue of ACS Chemical Biology.
Beyond its anti-inflammatory properties, preliminary research has explored the compound's potential in oncology. A 2023 study in Cancer Research reported that 8-formylisoquinoline-4-carboxylic acid exhibits moderate cytotoxicity against certain cancer cell lines, particularly those with overexpression of NAD(P)H:quinone oxidoreductase 1 (NQO1). The study proposed that the compound's mechanism of action involves redox cycling, generating reactive oxygen species (ROS) that induce apoptosis in cancer cells.
Despite these promising findings, challenges remain in the development of 8-formylisoquinoline-4-carboxylic acid as a therapeutic agent. Pharmacokinetic studies have indicated limited oral bioavailability, prompting ongoing research into prodrug strategies and formulation optimization. Recent work published in the European Journal of Pharmaceutical Sciences (2024) has explored nanoparticle-based delivery systems to enhance the compound's solubility and tissue distribution.
In conclusion, 8-formylisoquinoline-4-carboxylic acid (CAS: 2172446-12-5) represents a versatile scaffold with multiple therapeutic applications. Its unique chemical properties and biological activities make it a compelling subject for further research in drug discovery. Future studies should focus on addressing its pharmacokinetic limitations and expanding its therapeutic potential through targeted structural modifications.
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